molecular formula C20H23N3O4S B10902642 1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-ethyl-1-(furan-2-ylmethyl)thiourea

1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-ethyl-1-(furan-2-ylmethyl)thiourea

Cat. No.: B10902642
M. Wt: 401.5 g/mol
InChI Key: VQSZGZVEHXFJAR-UHFFFAOYSA-N
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Description

1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-ethyl-1-(furan-2-ylmethyl)thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a pyrrolidine ring, a thiourea moiety, and a furan ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-ethyl-1-(furan-2-ylmethyl)thiourea typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Furan Ring: The furan ring can be attached through nucleophilic substitution reactions.

    Formation of the Thiourea Moiety: The thiourea group can be formed by reacting an isothiocyanate with an amine.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-ethyl-1-(furan-2-ylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, typically using acidic or basic conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide.

Scientific Research Applications

1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-ethyl-1-(furan-2-ylmethyl)thiourea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-ethyl-1-(furan-2-ylmethyl)thiourea can be compared with similar compounds such as:

    1-(4-Ethoxyphenyl)-3-(2-pyridyl)-2-thiourea: This compound has a pyridyl group instead of a furan ring, which may affect its biological activity and chemical reactivity.

    Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-piperidinecarboxylate: This compound contains a piperidine ring instead of a thiourea moiety, leading to different chemical properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-ethyl-1-(furan-2-ylmethyl)thiourea

InChI

InChI=1S/C20H23N3O4S/c1-3-21-20(28)22(13-16-6-5-11-27-16)17-12-18(24)23(19(17)25)14-7-9-15(10-8-14)26-4-2/h5-11,17H,3-4,12-13H2,1-2H3,(H,21,28)

InChI Key

VQSZGZVEHXFJAR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)N(CC1=CC=CO1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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